molecular formula C6H11F3N2O4S B13684556 N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate

N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate

Cat. No.: B13684556
M. Wt: 264.23 g/mol
InChI Key: CSHKBTNJAHCSQA-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate is a chemical compound with the molecular formula C_4H_10N_2O_2S·C_2HF_3O_2. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is often used in research due to its reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate typically involves the reaction of ethenesulfonamide with 2-aminoethylamine in the presence of trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Ethenesulfonamide + 2-Aminoethylamine → N-(2-Aminoethyl)ethenesulfonamide
  • N-(2-Aminoethyl)ethenesulfonamide + Trifluoroacetic Acid → this compound

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form sulfonic acid derivatives.
  • Reduction : Reduction reactions can convert the sulfonamide group to amine derivatives.
  • Substitution : The amino and sulfonamide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
  • Substitution : Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate has a wide range of applications in scientific research:

  • Chemistry : Used as a reagent in organic synthesis and as a building block for complex molecules.
  • Biology : Employed in the study of enzyme mechanisms and protein interactions.
  • Medicine : Investigated for its potential use in drug development and as a therapeutic agent.
  • Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions and participate in catalytic processes. It also acts as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-Aminoethyl)maleimide trifluoroacetate
  • N-(2-Aminoethyl)ethanesulfonamide
  • N-(2-Aminoethyl)ethenesulfonamide

Uniqueness: N-(2-Aminoethyl)ethenesulfonamide trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties and high reactivity.

Properties

Molecular Formula

C6H11F3N2O4S

Molecular Weight

264.23 g/mol

IUPAC Name

N-(2-aminoethyl)ethenesulfonamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H10N2O2S.C2HF3O2/c1-2-9(7,8)6-4-3-5;3-2(4,5)1(6)7/h2,6H,1,3-5H2;(H,6,7)

InChI Key

CSHKBTNJAHCSQA-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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